molecular formula C22H18N4O2S B5589612 4-((3-PHENOXYBENZYLIDENE)AMINO)-5-(PHENOXYMETHYL)-4H-1,2,4-TRIAZOLE-3-THIOL

4-((3-PHENOXYBENZYLIDENE)AMINO)-5-(PHENOXYMETHYL)-4H-1,2,4-TRIAZOLE-3-THIOL

Cat. No.: B5589612
M. Wt: 402.5 g/mol
InChI Key: NHWSIQDWKXDWMC-HZHRSRAPSA-N
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Description

4-((3-PHENOXYBENZYLIDENE)AMINO)-5-(PHENOXYMETHYL)-4H-1,2,4-TRIAZOLE-3-THIOL is a useful research compound. Its molecular formula is C22H18N4O2S and its molecular weight is 402.5 g/mol. The purity is usually 95%.
The exact mass of the compound 4-[(3-phenoxybenzylidene)amino]-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol is 402.11504700 g/mol and the complexity rating of the compound is 600. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Corrosion Inhibition

One notable application of triazole derivatives, closely related to the specified chemical, is in the field of corrosion inhibition. Ansari, Quraishi, and Singh (2014) explored Schiff's bases derived from pyridyl substituted triazoles, demonstrating their effectiveness as corrosion inhibitors for mild steel in hydrochloric acid solutions. The study highlighted the role of molecular structure, supported by density functional theory (DFT) methods, in enhancing the inhibition performance, potentially implicating similar compounds in corrosion protection scenarios (Ansari, Quraishi, & Singh, 2014).

Intermolecular Interactions

Shukla et al. (2014) synthesized and characterized biologically active 1,2,4-triazole derivatives, investigating their intermolecular interactions, including lp⋯π, through single crystal and powder X-ray diffraction. This research, by offering insights into the stabilization effects of these interactions, underscores the potential for designing compounds with tailored physical and chemical properties for various applications (Shukla et al., 2014).

Anticancer Evaluation

The synthesis and anticancer evaluation of triazole derivatives have been a subject of investigation, as demonstrated by Bekircan et al. (2008), who explored new 4-Amino-3-(p-methoxybenzyl)-4,5-dihydro-1,2,4-triazole-5-one derivatives. This study is indicative of the potential for such compounds in the development of novel anticancer agents, reflecting a broader applicability in medical research (Bekircan, Kucuk, Kahveci, & Bektaş, 2008).

Antioxidant Activity

Research on the antioxidant properties of triazole derivatives, such as the work by Maddila et al. (2015), has shown that these compounds can possess significant antioxidant activities. This is particularly relevant for the development of therapies targeting oxidative stress-related pathologies (Maddila, Momin, Gorle, & Jonnalagadda, 2015).

Mechanism of Action

Properties

IUPAC Name

3-(phenoxymethyl)-4-[(E)-(3-phenoxyphenyl)methylideneamino]-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N4O2S/c29-22-25-24-21(16-27-18-9-3-1-4-10-18)26(22)23-15-17-8-7-13-20(14-17)28-19-11-5-2-6-12-19/h1-15H,16H2,(H,25,29)/b23-15+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHWSIQDWKXDWMC-HZHRSRAPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCC2=NNC(=S)N2N=CC3=CC(=CC=C3)OC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)OCC2=NNC(=S)N2/N=C/C3=CC(=CC=C3)OC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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